tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
Tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound characterized by its fluorosulfonyl group and pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds. The fluorosulfonyl group is then introduced using reagents like fluorosulfonic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: : Reduction reactions can be performed to modify the pyrazolo[1,5-a]pyrazine core.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorosulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids and their derivatives.
Reduction: : Reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: : Substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.
Industry: : Application in material science for the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorosulfonyl group can act as a leaving group in substitution reactions, while the pyrazolo[1,5-a]pyrazine core can interact with various biological targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: can be compared with other similar compounds such as:
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate: : Both compounds contain the fluorosulfonyl group, but differ in their core structures.
Fluorosulfonic acid derivatives: : These compounds share the fluorosulfonyl group but have different functional groups and core structures.
The uniqueness of This compound lies in its pyrazolo[1,5-a]pyrazine core, which provides distinct chemical and biological properties compared to other fluorosulfonyl-containing compounds.
Properties
IUPAC Name |
tert-butyl 3-fluorosulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4S/c1-11(2,3)19-10(16)14-4-5-15-8(7-14)9(6-13-15)20(12,17)18/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSRGTNVJUSHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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